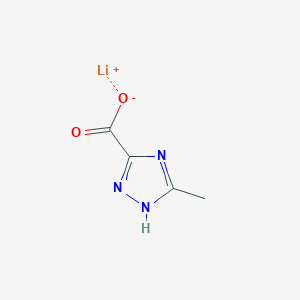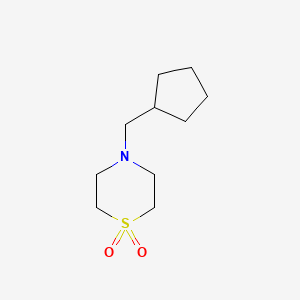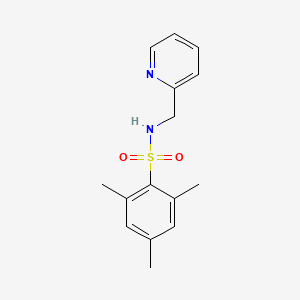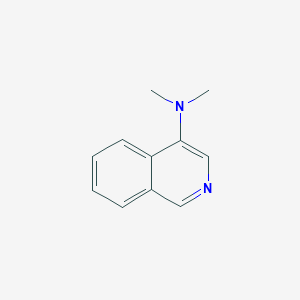
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
The compound belongs to a category that includes various synthesis methods, often involving reactions with primary amines and other complex chemical processes. For instance, Bektaş et al. (2007) detailed the synthesis of similar triazole derivatives, highlighting complex reaction pathways (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Interactions and Bonds
Certain triazole derivatives, like the ones studied by Ahmed et al. (2020), exhibit intricate chemical interactions, such as π-hole tetrel bonding interactions, which are crucial in understanding their molecular behavior and potential applications (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Antimicrobial and Biological Activities
Antimicrobial Properties
Triazole derivatives have been noted for their antimicrobial activities. Gilava et al. (2020) synthesized compounds with notable antimicrobial and antioxidant activities, indicative of the potential medical applications of similar compounds (Gilava, Patel, Ram, & Chauhan, 2020).
Biological Activity
The triazole compounds also show promise in biological applications. Studies like those conducted by Riaz et al. (2020) explore their potential in inhibiting enzymes like acetylcholinesterase, which is significant in the context of diseases like Alzheimer’s (Riaz, Iftikhar, Saleem, Aziz‐ur‐Rehman, Hussain, Rehmat, Afzal, Khawar, Ashraf, & al-Rashida, 2020).
Photophysical and Spectroscopic Properties
Fluorescent Properties
Padalkar et al. (2015) highlighted the synthesis of triazole derivatives that exhibit fluorescent properties, which can be significant in developing new materials for optoelectronic applications (Padalkar, Lanke, Chemate, & Sekar, 2015).
Spectral Analysis
Diwu et al. (1997) developed fluorescent solvatochromic dyes, demonstrating the potential of similar compounds in developing sensitive molecular probes for biological and chemical studies (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-15-7-5-13(6-8-15)21-12(2)16(18-19-21)17(22)20(3)14-9-10-26(23,24)11-14/h5-8,14H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKIVNQXPKYETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)






![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)




